Cas no 151915-04-7 (1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4))
151915-04-7 structure
Product Name:1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4)
Numero CAS:151915-04-7
MF:C15H38Br4N4
MW:594.105020999908
CID:180253
PubChem ID:127816
Update Time:2025-04-19
1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4)
- 1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobro...
- N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine,tetrahydrobromide
- 1,3-Propanediamine, N-(3-((cyclopropylmethyl)amino)propyl)-N'-(3-(ethylamino)propyl)-, tetrahydrobromide
- Cpenspm
- N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine
- N-(3-((Cyclopropylmethyl)amino)propyl)-N'-(3-(ethylamino)propyl)-1,3-propanediamine tetrahydrobromide
- N-(cyclopropylmethyl)-N'-(3-{[3-(ethylamino)propyl]amino}propyl)propane-1,3-diamine tetrahydrobromide
- Nncmdu
- N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine;tetrahydrobromide
- DTXSID70164906
- CHEMBL96761
- 151915-04-7
-
- Inchi: 1S/C15H34N4.4BrH/c1-2-16-8-3-9-17-10-4-11-18-12-5-13-19-14-15-6-7-15;;;;/h15-19H,2-14H2,1H3;4*1H
- Chiave InChI: OLCQVJHEMKSSKL-UHFFFAOYSA-N
- Sorrisi: Br.Br.Br.Br.N(CCCNCCCNCCCNCC)CC1CC1
Proprietà calcolate
- Massa esatta: 593.979
- Massa monoisotopica: 589.983
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 15
- Complessità: 183
- Conteggio di unità legate in modo Covalent: 5
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48.1Ų
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 389.5°Cat760mmHg
- Punto di infiammabilità: 194.1°C
1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4) Letteratura correlata
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
151915-04-7 (1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4)) Prodotti correlati
- 111-33-1(methyl[3-(methylamino)propyl]amine)
- 106-20-7(Bis(2-ethylhexyl)amine)
- 90-39-1((-)-Sparteine)
- 71-44-3(Spermine)
- 105-83-9(N,N-BIS-(3-AMINOPROPYL)METHYLAMINE)
- 110-96-3(Diisobutylamine)
- 100-76-5(Quinuclidine)
- 102-83-0(3-(Dibutylamino)propylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso